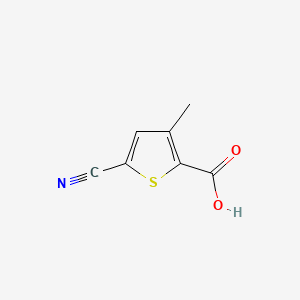

5-Cyano-3-methylthiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

5-cyano-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H5NO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,1H3,(H,9,10) |

InChI Key |

IDUAZJXDQXRBHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 5-cyano-3-methylthiophene-2-carboxylic acid typically involves multi-step synthetic routes starting from substituted thiophene precursors or from the construction of the thiophene ring itself via cyclization reactions. The key challenges include regioselective introduction of the cyano and methyl groups and the functionalization of the thiophene ring at the carboxylic acid position.

Synthesis via Functionalized Thiophene Derivatives

A common approach is the synthesis of substituted thiophene-2-carboxamides or carboxylic acids followed by selective introduction of the cyano group at position 5. This can be achieved by:

- Starting from 3-methylthiophene derivatives, followed by bromination or halogenation at position 5.

- Subsequent nucleophilic substitution or palladium-catalyzed cyanation to introduce the cyano group.

- Oxidation or hydrolysis steps to convert intermediates into the carboxylic acid functionality at position 2.

This approach is supported by studies involving related thiophene derivatives, where 5-cyano-3-methylthiophene-2-carboxamides were synthesized and then converted to carboxylic acids.

Multi-Component Reactions for Thiophene Core Construction

Experimental Data and Reaction Conditions

Mechanistic Insights and Theoretical Studies

Quantum chemical calculations (Density Functional Theory, DFT) have been employed to understand the cyclization and substitution mechanisms involved in the formation of cyano-substituted thiophenes. These studies reveal:

- Michael addition and intramolecular cyclization pathways for thiophene ring formation.

- Intramolecular nucleophilic substitutions leading to cyano group incorporation.

- Atom-economical and metal-free conditions favoring environmentally benign synthesis.

Summary of Preparation Routes

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Multi-component cyclization (malononitrile + sulfur + β-keto amides) | One-pot synthesis, mild conditions | Good yields, atom economical, metal-free | Requires precise stoichiometry, reflux time |

| Palladium-catalyzed cyanation of halogenated thiophenes | Regioselective cyano introduction | High selectivity, scalable | Use of toxic cyanide, expensive catalyst |

| Hydrolysis of carboxamide or ester intermediates | Standard conversion to acid | Straightforward, high yield | Additional purification steps |

| Acylation and substitution reactions | Versatile functional group transformations | Allows structural diversity | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

Substitution: The compound can participate in substitution reactions, where the cyano or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Cyano-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyano-3-methylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: Lacks the cyano and methyl groups, making it less versatile in certain applications.

3-Methylthiophene-2-carboxylic acid:

5-Cyano-2-thiophenecarboxylic acid: Similar but lacks the methyl group, influencing its chemical properties and uses.

Uniqueness: 5-Cyano-3-methylthiophene-2-carboxylic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Biological Activity

5-Cyano-3-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

5-Cyano-3-methylthiophene-2-carboxylic acid belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its structure includes a cyano group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research has indicated that 5-cyano-3-methylthiophene-2-carboxylic acid exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : The compound potentially modulates inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanisms by which 5-cyano-3-methylthiophene-2-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

- Reactive Oxygen Species (ROS) Scavenging : It may act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Antimicrobial Activity

A study evaluated the antibacterial activity of various thiophene derivatives, including 5-cyano-3-methylthiophene-2-carboxylic acid. The results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli, with comparative effectiveness against standard antibiotics like ampicillin.

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 5-Cyano-3-methylthiophene-2-carboxylic acid | 20 | 83.3 |

| Ampicillin | 25 | 100 |

This table illustrates the compound's potential as an effective antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that 5-cyano-3-methylthiophene-2-carboxylic acid can inhibit the growth of cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer profile.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study focused on the antibacterial properties of various thiophene derivatives, including 5-cyano-3-methylthiophene-2-carboxylic acid. The compound was found to be particularly effective against Pseudomonas aeruginosa, with an inhibition rate exceeding that of conventional antibiotics.

- Case Study on Anticancer Potential : In research involving human cancer cell lines, treatment with 5-cyano-3-methylthiophene-2-carboxylic acid resulted in significant apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Q. Emergency Response :

| Hazard | Mitigation |

|---|---|

| Skin Contact | Wash with 10% NaHCO₃ solution |

| Inhalation | Immediate ventilation and medical evaluation |

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Studies : Correlate substituent properties (e.g., Hammett constants) with biological activity (e.g., antimicrobial IC₅₀) .

- Docking Simulations : Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .

Case Study : Methyl ester derivatives (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) show improved membrane permeability in drug delivery models .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Stabilization Strategies : Add desiccants (e.g., silica gel) and store under inert gas (N₂) .

Advanced: What strategies mitigate side reactions during derivatization (e.g., esterification or amidation)?

Methodological Answer:

- Esterification : Use DCC/DMAP coupling agents to minimize racemization .

- Amidation : Protect the carboxylic acid as an acyl chloride (SOCl₂) before reacting with amines .

- Byproduct Control : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 3:1) .

Example : Conversion to methyl ester derivatives achieved 85% yield under anhydrous conditions with catalytic H₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.